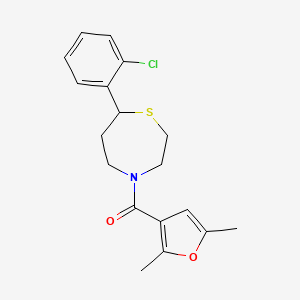
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes such as pain modulation, appetite regulation, and immune function. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a research tool in studying the endocannabinoid system.
作用机制
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When it binds to the receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation.
Biochemical and physiological effects:
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone has been shown to have a variety of biochemical and physiological effects, including analgesia, hypothermia, and catalepsy. It has also been shown to stimulate appetite and reduce nausea, making it a potential therapeutic agent for conditions such as chemotherapy-induced nausea and anorexia.
实验室实验的优点和局限性
One advantage of using (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a variety of tissues and organs. However, one limitation is that its synthesis is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
未来方向
There are several future directions for research involving (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of conditions such as chronic pain, anorexia, and nausea. Another area of interest is its potential use as a research tool in studying the endocannabinoid system and its role in various physiological processes. Additionally, there is ongoing research into the development of novel synthetic cannabinoids with improved therapeutic profiles and fewer side effects.
合成方法
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone involves several steps, starting with the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 7-amino-4-thiazepanone to form the thiazepanone intermediate, which is subsequently reacted with 2-chlorophenyl magnesium bromide to form the final product. The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
科学研究应用
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist of the cannabinoid receptors, with a higher affinity for the CB1 receptor than the CB2 receptor. This makes it a useful tool for studying the effects of CB1 receptor activation in various tissues and organs.
属性
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-12-11-15(13(2)22-12)18(21)20-8-7-17(23-10-9-20)14-5-3-4-6-16(14)19/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFWOSIKAFFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2786267.png)
![1-(2,3-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2786268.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2786270.png)
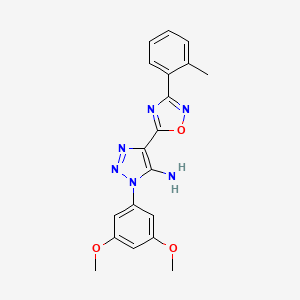
![3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2786274.png)
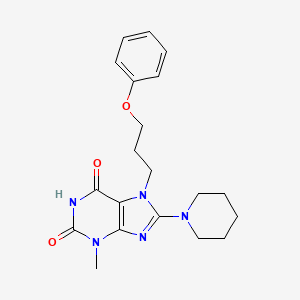
![N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B2786277.png)
![(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2786278.png)
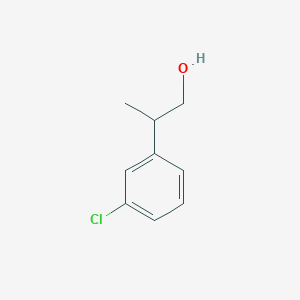
![methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2786280.png)

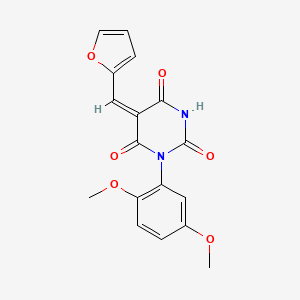
![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)